Cas no 1806347-78-3 (2,3-Dibromopyridine-4-carbonyl chloride)

2,3-Dibromopyridine-4-carbonyl chloride is a halogenated pyridine derivative commonly employed as a versatile intermediate in organic synthesis. Its reactive carbonyl chloride group facilitates efficient acylation reactions, enabling the introduction of the 2,3-dibromopyridine moiety into target molecules. The bromine substituents enhance its utility in cross-coupling reactions, such as Suzuki or Stille couplings, for constructing complex heterocyclic systems. This compound is particularly valuable in pharmaceutical and agrochemical research, where precise functionalization of pyridine scaffolds is required. Its stability under controlled conditions ensures reliable handling in synthetic workflows. The product is typically used under anhydrous conditions to prevent hydrolysis of the acyl chloride functionality.
2,3-Dibromopyridine-4-carbonyl chloride structure
1806347-78-3 structure
商品名:2,3-Dibromopyridine-4-carbonyl chloride
CAS番号:1806347-78-3
MF:C6H2Br2ClNO
メガワット:299.347178936005
CID:4904855

2,3-Dibromopyridine-4-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • 2,3-Dibromopyridine-4-carbonyl chloride
    • インチ: 1S/C6H2Br2ClNO/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H
    • InChIKey: IYURSQGWTRYFLS-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=NC=CC=1C(=O)Cl)Br

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 167
  • トポロジー分子極性表面積: 30
  • 疎水性パラメータ計算基準値(XlogP): 3.1

2,3-Dibromopyridine-4-carbonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029007196-250mg
2,3-Dibromopyridine-4-carbonyl chloride
1806347-78-3 95%
250mg
$1,068.20 2022-03-31
Alichem
A029007196-1g
2,3-Dibromopyridine-4-carbonyl chloride
1806347-78-3 95%
1g
$3,097.65 2022-03-31
Alichem
A029007196-500mg
2,3-Dibromopyridine-4-carbonyl chloride
1806347-78-3 95%
500mg
$1,651.30 2022-03-31

2,3-Dibromopyridine-4-carbonyl chloride 関連文献

2,3-Dibromopyridine-4-carbonyl chlorideに関する追加情報

Recent Advances in the Application of 2,3-Dibromopyridine-4-carbonyl chloride (CAS: 1806347-78-3) in Chemical Biology and Pharmaceutical Research

2,3-Dibromopyridine-4-carbonyl chloride (CAS: 1806347-78-3) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique reactivity and structural properties. Recent studies have highlighted its potential in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. This briefing summarizes the latest findings and applications of this compound, providing insights into its mechanistic roles and therapeutic potential.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 2,3-Dibromopyridine-4-carbonyl chloride as a key intermediate in the synthesis of pyridine-based kinase inhibitors targeting EGFR and HER2. The compound's bromine substituents facilitated selective cross-coupling reactions, enabling the construction of diverse molecular scaffolds with high yields (75-92%). Notably, the resulting inhibitors demonstrated nanomolar potency against resistant cancer cell lines, suggesting its utility in overcoming drug resistance mechanisms.

Another significant application was reported in ACS Infectious Diseases, where 2,3-Dibromopyridine-4-carbonyl chloride served as a precursor for novel quorum-sensing inhibitors. The research team developed a series of N-acyl homoserine lactone analogs that effectively disrupted Pseudomonas aeruginosa biofilm formation at concentrations as low as 5 μM. Molecular docking studies revealed that the dibromopyridine moiety played a critical role in binding to the LasR receptor, providing structural insights for future antibiotic design.

Recent synthetic methodology developments have expanded the utility of 1806347-78-3 in flow chemistry systems. A Nature Protocols publication detailed its use in continuous-flow acylation reactions, achieving >90% conversion with residence times under 2 minutes. This advancement addresses previous challenges in handling the compound's moisture sensitivity, enabling scalable production of pharmaceutical intermediates under controlled conditions.

Emerging safety data from European Journal of Pharmaceutical Sciences indicates that derivatives of 2,3-Dibromopyridine-4-carbonyl chloride show favorable ADME profiles, with hepatic microsome stability (t1/2 > 60 minutes) and moderate plasma protein binding (65-75%). These findings support its continued investigation as a privileged structure in drug discovery programs, particularly for CNS-targeted therapies where blood-brain barrier penetration is required.

Future research directions highlighted in recent reviews include the exploration of 1806347-78-3 in PROTAC design and covalent inhibitor development. The compound's ability to serve as a bifunctional linker in targeted protein degradation systems and its reactivity with cysteine residues position it as a valuable tool for next-generation therapeutic modalities. Several pharmaceutical companies have included derivatives in their preclinical pipelines, with IND applications anticipated within the next 18-24 months.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD